6-Bromo-4-difluoromethyl-1H-indazole
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Overview
Description
6-Bromo-4-difluoromethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine and difluoromethyl groups in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-difluoromethyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization to produce the indazole core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and halogenation techniques. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-difluoromethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The indazole core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
6-Bromo-4-difluoromethyl-1H-indazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-4-difluoromethyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, as a kinase inhibitor, it may interfere with signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole: Known for its anticancer and antiangiogenic properties.
4-Bromo-1H-indazole: Used in the synthesis of dual inhibitors for specific signaling pathways.
Uniqueness: 6-Bromo-4-difluoromethyl-1H-indazole stands out due to the presence of both bromine and difluoromethyl groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
6-bromo-4-(difluoromethyl)-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-4-1-5(8(10)11)6-3-12-13-7(6)2-4/h1-3,8H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVPLGMDZJBYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)F)C=NN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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